molecular formula C10H16N4O B13212628 6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide

6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide

Cat. No.: B13212628
M. Wt: 208.26 g/mol
InChI Key: BAQLPXSOJYKBTB-UHFFFAOYSA-N
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Description

6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H16N4O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with tert-butylhydrazine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the hydrazine moiety.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-tert-Butylhydrazin-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the tert-butylhydrazine moiety. This gives it distinct chemical and biological properties compared to other pyridine derivatives .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

6-(2-tert-butylhydrazinyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-10(2,3)14-13-8-5-4-7(6-12-8)9(11)15/h4-6,14H,1-3H3,(H2,11,15)(H,12,13)

InChI Key

BAQLPXSOJYKBTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NNC1=NC=C(C=C1)C(=O)N

Origin of Product

United States

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